

Physicochemical Properties of 9H-Xanthene-9-methanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 9H-Xanthene-9-methanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Xanthene-9-methanol is a derivative of xanthene, a heterocyclic compound that forms the core of many synthetic dyes and has been explored for various pharmaceutical applications.[1] Primarily, **9H-Xanthene-9-methanol** serves as a valuable protecting group in organic synthesis, particularly for amines.[2] Understanding its physicochemical properties is crucial for its effective application in synthetic strategies and for the characterization of its derivatives. This guide provides a comprehensive overview of the known physicochemical properties of **9H-Xanthene-9-methanol**, detailed experimental protocols for their determination, and logical workflows.

Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in different chemical and biological systems. These properties are fundamental to predicting its reactivity, solubility, and potential interactions in a drug development context.

Data Presentation

The quantitative physicochemical data for **9H-Xanthene-9-methanol** are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and should be interpreted accordingly.

Property	Value	Data Type	Source(s)
Molecular Formula	C ₁₄ H ₁₂ O ₂	Experimental	[2][3][4]
Molecular Weight	212.25 g/mol	Calculated	[2][3]
Melting Point	67-68 °C	Experimental	[5]
Boiling Point	338.0 ± 21.0 °C	Predicted	[5]
Density	1.208 ± 0.06 g/cm ³	Predicted	[5]
pKa	13.07 ± 0.10	Predicted	[5]
logP (Octanol/Water)	2.6	Computed	[3]
Appearance	Not explicitly found for 9H-Xanthene-9-methanol. The parent, 9H-xanthene, is a yellow crystalline solid.	N/A	
Solubility	No quantitative data found. The parent compound, 9H-xanthene, is soluble in organic solvents like benzene and ethanol, but insoluble in water.	Qualitative (for parent compound)	

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters of **9H-Xanthene-9-methanol**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **9H-Xanthene-9-methanol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer. The sample should be positioned adjacent to the thermometer bulb.
- **Heating:** The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility data is vital for applications in solution-phase chemistry and for understanding a compound's behavior in biological fluids.

Methodology: Shake-Flask Method (for Water Solubility)

- **Preparation of Saturated Solution:** An excess amount of **9H-Xanthene-9-methanol** is added to a known volume of distilled water in a flask.
- **Equilibration:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties.

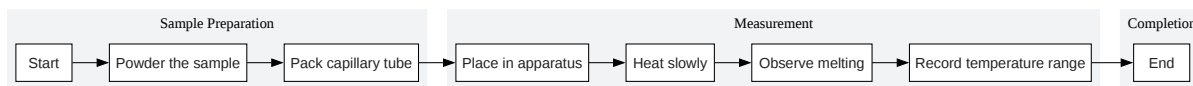
Methodology: Shake-Flask Method

- **Solvent Saturation:** Equal volumes of 1-octanol and water are shaken together for 24 hours to ensure mutual saturation, and then allowed to separate.
- **Partitioning:** A known amount of **9H-Xanthene-9-methanol** is dissolved in the octanol-saturated water or water-saturated octanol. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken for a set period to allow the compound to partition between the two phases and then left to stand for the phases to separate completely.
- **Analysis:** The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like **9H-Xanthene-9-methanol**.

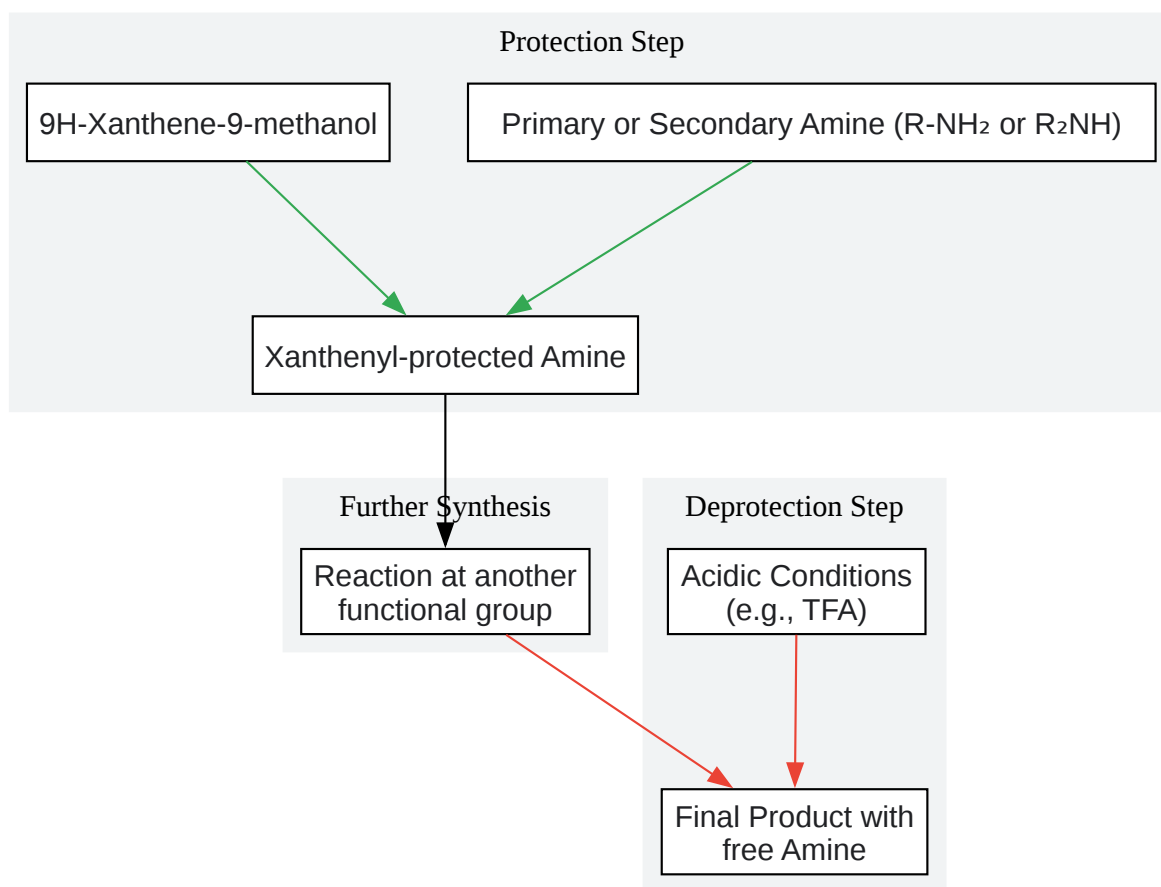


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Workflow for Melting Point Determination

Application as a Protecting Group

9H-Xanthene-9-methanol is utilized in organic synthesis to protect amine functionalities. The xanthenyl group can be introduced under mild conditions and is stable to various reagents, yet can be cleaved under specific acidic conditions.



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Use of **9H-Xanthene-9-methanol** as a Protecting Group

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